Antitrypanosomal agent 8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

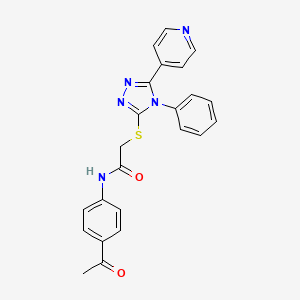

Structure

3D Structure

Properties

Molecular Formula |

C23H19N5O2S |

|---|---|

Molecular Weight |

429.5 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C23H19N5O2S/c1-16(29)17-7-9-19(10-8-17)25-21(30)15-31-23-27-26-22(18-11-13-24-14-12-18)28(23)20-5-3-2-4-6-20/h2-14H,15H2,1H3,(H,25,30) |

InChI Key |

HZXNKHNEYNDVHW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

"Antitrypanosomal Agent 8": A Designation Requiring Further Context

The designation "Antitrypanosomal agent 8" does not correspond to a standardized or universally recognized chemical compound. Initial research indicates that this term is likely a specific identifier used within a particular research study, publication, or patent rather than a formal chemical name. Without additional context, such as the source document where this term is used, it is not possible to definitively identify the chemical structure or provide an in-depth technical guide as requested.

The field of antitrypanosomal drug discovery is extensive, with numerous compounds from diverse chemical classes being investigated for their potential to treat diseases caused by Trypanosoma parasites, such as African trypanosomiasis (sleeping sickness) and Chagas disease. These agents are often referred to by numerical or alphabetical codes during the research and development process.

To obtain the precise chemical structure and associated data for "this compound," it is crucial to identify the originating research paper, patent, or database entry that uses this specific designation. Information such as the authors, publication year, or the journal in which it was described would be necessary to locate the correct chemical entity.

Once the specific compound is identified, a comprehensive technical guide could be developed, including its chemical structure, synthesis protocols, mechanism of action, and relevant experimental data, presented in the detailed format requested.

References

The Quest for a Cure: A Technical Guide to the Discovery and Development of Novel Antitrypanosomal Compounds

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trypanosomiasis, encompassing both Human African Trypanosomiasis (HAT or sleeping sickness) caused by Trypanosoma brucei subspecies and American Trypanosomiasis (Chagas disease) caused by Trypanosoma cruzi, continues to pose a significant global health burden. The handful of drugs available for treatment are hampered by issues of toxicity, challenging administration routes, and increasing parasite resistance. This dire situation underscores the urgent need for a new generation of safe, effective, and accessible antitrypanosomal agents. This technical guide provides an in-depth overview of the contemporary landscape of antitrypanosomal drug discovery, detailing novel compound classes, key parasitic targets, modern screening methodologies, and the strategic workflows guiding the progression from initial hit to preclinical candidate.

Introduction: The Unmet Need in Trypanosomiasis Treatment

Human African Trypanosomiasis is fatal if left untreated, and Chagas disease can lead to life-threatening cardiac and digestive complications decades after the initial infection. Despite affecting millions, particularly in impoverished regions, these diseases are classified as neglected tropical diseases (NTDs), historically suffering from a lack of investment in research and development. The current pharmacopeia is dangerously limited, highlighting a critical gap in global public health that modern drug discovery paradigms are beginning to address through a multi-pronged approach involving target-based design, phenotypic screening, and drug repurposing.

Key Parasitic Pathways as Drug Targets

The discovery of effective antitrypanosomal agents hinges on exploiting biochemical pathways that are essential for the parasite but absent or significantly different in the human host. This strategy minimizes off-target effects and enhances the therapeutic index. Two of the most validated and exploited pathways are the ergosterol biosynthesis pathway and the trypanothione-based redox metabolism.

Ergosterol Biosynthesis Pathway

Trypanosomes utilize ergosterol as the primary sterol in their cell membranes, analogous to cholesterol in mammals. This metabolic divergence makes the enzymes in the ergosterol biosynthesis pathway prime targets for selective inhibition. Key enzymes that have been successfully targeted include lanosterol 14α-demethylase (CYP51) and squalene synthase (SQS). Azole-class drugs, such as posaconazole, are potent inhibitors of CYP51, disrupting membrane integrity and parasite growth.

Below is a diagram of the targeted ergosterol biosynthesis pathway.

Trypanothione Redox Metabolism

Trypanosomatids possess a unique thiol metabolism centered on trypanothione [T(SH)₂], a conjugate of glutathione and spermidine. This system, maintained by the NADPH-dependent enzyme trypanothione reductase (TryR), is crucial for defending the parasite against oxidative stress and providing reducing equivalents for DNA synthesis. Since this pathway is absent in humans, who rely on a glutathione/glutathione reductase system, TryR is a highly attractive and specific drug target.

Below is a diagram of the trypanothione redox cycle.

Novel Antitrypanosomal Compound Classes and Efficacy

The search for new drugs has yielded several promising chemical scaffolds. Quantitative data for representative compounds from these classes are summarized below.

Table 1: Efficacy and Cytotoxicity of Novel Synthetic Compounds

| Compound Class | Representative Compound | Target Organism | Activity (IC₅₀/EC₅₀) | Cytotoxicity (CC₅₀, Mammalian Cells) | Selectivity Index (SI = CC₅₀/IC₅₀) | Reference |

| Quinolones | Compound 29 | T. b. rhodesiense | 9 nM | > 90 µM (J774.1) | > 10,000 | [1] |

| T. b. brucei | 47 nM | > 90 µM (J774.1) | > 1914 | [2] | ||

| Benzoxaboroles | Compound 45 | T. brucei | 0.02 µg/mL (~34 nM) | > 10 µg/mL (L929) | > 500 | [3][4] |

| Compound 12 | T. brucei | 0.12 µg/mL (~0.2 µM) | > 10 µg/mL (L929) | > 50 | [3][4] | |

| Pyridylchalcones | Compound 8 | T. b. rhodesiense | 0.29 µM | 13.63 µM (KB cells) | 47 | [5] |

Table 2: Efficacy and Cytotoxicity of Natural Products and Repurposed Drugs

| Compound Class | Representative Compound | Target Organism | Activity (IC₅₀/EC₅₀) | Cytotoxicity (CC₅₀, Mammalian Cells) | Selectivity Index (SI = CC₅₀/IC₅₀) | Reference |

| Natural Products | Taccalonolide A | T. b. brucei | 0.79 µg/mL (~1.3 µM) | Not Reported | Not Reported | |

| (Sesquiterpenoid) | Drimys brasiliensis Cpd 5 | T. cruzi (trypomastigotes) | 3.8 µM | > 200 µM (NCTC) | > 52.6 | [6] |

| T. cruzi (amastigotes) | 3.1 µM | > 200 µM (NCTC) | > 64.5 | [6] | ||

| Repurposed Drugs | Chloroquine (CQ) | T. cruzi (amastigotes) | 3.5 µM | 10.3 µM (Vero cells) | 3 | [7] |

| CQ + Benznidazole | T. cruzi | Potentiates BZN | Low cytotoxicity | - | [8][7] |

The Drug Discovery and Development Workflow

The path from a vast chemical library to a viable drug candidate is a rigorous, multi-stage process designed to systematically identify potent, selective, and drug-like molecules. This screening cascade involves a series of in vitro and in vivo assays with defined progression criteria at each step.

Below is a diagram of a typical antitrypanosomal drug discovery workflow.

Key Experimental Protocols

Reproducibility and standardization are paramount in drug discovery. This section provides detailed methodologies for core assays cited in this guide.

In Vitro Assay for T. brucei Bloodstream Forms (AlamarBlue™ Assay)

This assay measures the metabolic activity of viable parasites and is suitable for high-throughput screening in 384-well format.

-

Parasite Culture: Trypanosoma brucei brucei bloodstream forms (e.g., strain 427) are cultured in HMI-9 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO₂ atmosphere.

-

Assay Plate Preparation: Compounds are serially diluted in HMI-9 medium and dispensed into black, clear-bottom 384-well plates. A final DMSO concentration of ≤0.5% is maintained.

-

Parasite Seeding: Parasites are diluted to a concentration of 4 x 10⁴ cells/mL, and 50 µL is added to each well, resulting in 2,000 cells per well.

-

Incubation: Plates are incubated for 48 hours at 37°C with 5% CO₂.

-

Reagent Addition: 10 µL of AlamarBlue™ reagent (resazurin), diluted in HMI-9 medium, is added to each well to a final concentration of 10%.

-

Final Incubation: Plates are incubated for an initial 2-4 hours at 37°C, followed by a 20-22 hour incubation at room temperature in the dark.

-

Data Acquisition: Fluorescence is measured using a plate reader with an excitation wavelength of 535 nm and an emission wavelength of 590 nm.

-

Data Analysis: The 50% effective concentration (EC₅₀) values are calculated by fitting the dose-response data to a four-parameter logistical curve using appropriate software (e.g., GraphPad Prism).[1]

In Vitro Assay for T. cruzi Intracellular Amastigotes (High-Content Screening)

This phenotypic assay quantifies the proliferation of intracellular amastigotes within a host cell monolayer using automated microscopy.

-

Cell Culture: A suitable host cell line (e.g., Vero cells or human fibroblasts) is seeded into 96- or 384-well imaging plates and cultured overnight to form a semi-confluent monolayer.

-

Infection: Host cells are infected with tissue culture-derived trypomastigotes of a reporter strain (e.g., expressing tdTomato or β-galactosidase) at a multiplicity of infection (MOI) of 5-10 for 4-6 hours.

-

Compound Addition: After infection, extracellular parasites are washed away, and fresh medium containing serial dilutions of the test compounds is added.

-

Incubation: Plates are incubated for 72-96 hours at 37°C with 5% CO₂ to allow for amastigote proliferation.

-

Staining and Fixation: Cells are fixed with 4% paraformaldehyde, permeabilized with Triton X-100, and stained with a nuclear counterstain such as Hoechst 33342.

-

Image Acquisition: Plates are imaged using a high-content automated microscope, capturing fluorescence from both the host cell nuclei and the intracellular parasites.

-

Image Analysis: An automated image analysis algorithm is used to identify and segment host cells and to count the number of intracellular amastigotes per cell.

-

Data Analysis: The percentage of infection and the number of amastigotes per cell are used to generate dose-response curves and calculate EC₅₀ values.[4]

Mammalian Cell Cytotoxicity Assay (MTT/Resazurin)

This assay determines the concentration of a compound that reduces the viability of a mammalian cell line by 50% (CC₅₀).

-

Cell Seeding: Mammalian cells (e.g., HeLa, HEK293, or the host cell line from the primary assay) are seeded in 96-well plates at an appropriate density and incubated for 24 hours.

-

Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells include vehicle-only and a positive control toxin.

-

Incubation: Plates are incubated for 48-72 hours at 37°C with 5% CO₂.

-

Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin (AlamarBlue™) solution is added to each well and incubated for 2-4 hours.

-

Data Acquisition: For MTT, a solubilizing agent is added, and absorbance is read at ~570 nm. For Resazurin, fluorescence is read at Ex/Em ~560/590 nm.

-

Data Analysis: The CC₅₀ value is calculated from the dose-response curve. The Selectivity Index (SI) is then determined by the ratio of CC₅₀ to the antiparasitic EC₅₀.[3][9]

In Vivo Efficacy Model (Bioluminescent Imaging in Mice)

This model allows for the non-invasive, real-time monitoring of parasite burden in a living animal to assess drug efficacy.

-

Animal Model: Immunocompetent or immunodeficient mice (e.g., BALB/c) are used, depending on the desired infection model (acute or chronic).

-

Parasite Strain: Mice are infected (e.g., via intraperitoneal injection) with a T. cruzi or T. brucei strain engineered to express firefly luciferase.

-

Infection Monitoring: Parasite burden is monitored by injecting the substrate D-luciferin (150 mg/kg) and imaging the anesthetized mice using an in vivo imaging system (IVIS). The bioluminescent signal intensity is quantified.

-

Drug Treatment: Once infection is established (e.g., 7 days post-infection for an acute model), mice are treated with the test compound via an appropriate route (e.g., oral gavage) for a defined period (e.g., 5-20 days).

-

Efficacy Assessment: Bioluminescence is measured at regular intervals during and after treatment to monitor the reduction in parasite load compared to a vehicle-treated control group.

-

Cure Assessment: Following treatment, mice may be immunosuppressed (e.g., with cyclophosphamide) to check for parasite relapse, which would indicate a non-curative treatment.[8][7]

Conclusion and Future Directions

The field of antitrypanosomal drug discovery is experiencing a period of renewed momentum, driven by advances in high-throughput screening, a deeper understanding of parasite biology, and innovative chemical approaches. The identification of highly potent compounds from classes such as quinolones and benzoxaboroles provides a strong foundation for lead optimization programs. Furthermore, the strategic application of drug repurposing and combination therapies offers a pragmatic and accelerated path to new treatment regimens.

The continued success of these efforts will depend on sustained investment, collaborative partnerships between academia, industry, and non-profit organizations, and the rigorous application of the integrated discovery workflows outlined in this guide. By leveraging these powerful tools and strategies, the scientific community is better equipped than ever to develop the next generation of therapies and move closer to the ultimate goal of eliminating the threat of trypanosomiasis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Comparative structural, kinetic and inhibitor studies of Trypanosoma brucei trypanothione reductase with T. cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. State-of-the-Art in the Drug Discovery Pathway for Chagas Disease: A Framework for Drug Development and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Mechanism of action of Antitrypanosomal agent 8.

I am sorry, but I was unable to find a specific, universally recognized compound referred to as "Antitrypanosomal agent 8". The search results indicate that "agent 8" or "compound 8" is used in different scientific publications to refer to distinct chemical compounds with antitrypanosomal activity.

To provide you with the detailed technical guide you requested, please specify the chemical name, structure, or a specific research paper that refers to the "this compound" you are interested in. For example, are you referring to:

-

Furamidine (also known as DB75) , which is sometimes referred to as compound 8 in literature?

-

A specific compound from a series of 8-Alkynyl-3-nitroimidazopyridines ?

-

One of the N,N-diethyl-3-substituted-2-(4-methylphenylsulfonamido)alkanamides (8a-k) ?

-

Another compound designated as "8" in a particular scientific study?

Once you provide more specific information, I will be able to gather the relevant data and generate the in-depth technical guide you require.

In Silico Prediction of Antitrypanosomal Agent 8 Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to predict the activity of a novel hypothetical compound, Antitrypanosomal Agent 8, against parasitic trypanosomes. Human African Trypanosomiasis (HAT) and Chagas disease, caused by Trypanosoma species, are debilitating neglected tropical diseases with urgent needs for new therapeutic agents.[1][2] Computational approaches, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, offer a rapid and cost-effective means to identify and optimize potential drug candidates before extensive experimental validation.[2][3][4] This document outlines the in silico prediction of this compound's activity, detailing the computational experiments, presenting the predictive data in a structured format, and providing the underlying experimental protocols for future validation.

Introduction to In Silico Antitrypanosomal Drug Discovery

The discovery of new drugs for trypanosomal diseases is a complex and resource-intensive process. In silico methods have emerged as indispensable tools in modern drug discovery, enabling the prediction of a compound's biological activity and potential targets through computational simulations.[2] These approaches significantly accelerate the identification of promising lead compounds by filtering large chemical libraries and prioritizing candidates for synthesis and in vitro testing.[2]

Key in silico techniques employed in antitrypanosomal drug discovery include:

-

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[5][6] Validated drug targets in Trypanosoma brucei include trypanothione reductase, rhodesain, farnesyl diphosphate synthase, and triosephosphate isomerase.[5][6]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of activity for novel compounds based on their molecular descriptors.[3][4][7]

-

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features required for biological activity, guiding the design of new molecules with improved potency.

-

Virtual Screening: This computational method is used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.[2]

This guide focuses on the application of these methods to predict the activity of a hypothetical compound, "this compound."

Predicted Activity of this compound

The following tables summarize the predicted in silico activity of this compound against key molecular targets in Trypanosoma brucei and its predicted efficacy against the whole parasite.

Table 1: Predicted Molecular Docking Scores of this compound

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Key Interacting Residues |

| Trypanothione Reductase (TR) | 2W0H | -9.8 | 0.15 | Tyr110, His461, Arg472 |

| Rhodesain | 2P86 | -8.5 | 0.89 | Cys25, His162, Trp184 |

| Farnesyl Diphosphate Synthase (FPPS) | 1F8E | -10.2 | 0.09 | Arg112, Lys212, Asp103 |

| Sterol 14α-demethylase (CYP51) | 3G1O | -9.1 | 0.45 | Tyr103, His310, Phe234 |

Table 2: QSAR-Predicted Antitrypanosomal Activity of Agent 8

| Trypanosoma Species | Predicted pIC50 | Predicted IC50 (µM) | Confidence Interval (95%) |

| Trypanosoma brucei rhodesiense | 7.5 | 0.032 | 0.025 - 0.041 |

| Trypanosoma cruzi | 6.8 | 0.158 | 0.120 - 0.208 |

Methodologies: Experimental Protocols

This section details the computational and experimental protocols used to generate the predictive data for this compound and for its future in vitro validation.

In Silico Methodologies

-

Protein Preparation: Three-dimensional structures of the target proteins (T. brucei Trypanothione Reductase, Rhodesain, Farnesyl Diphosphate Synthase, and Sterol 14α-demethylase) were obtained from the Protein Data Bank. The structures were prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.

-

Ligand Preparation: The three-dimensional structure of this compound was generated and optimized using a molecular mechanics force field to obtain a low-energy conformation.

-

Docking Protocol: Molecular docking was performed using AutoDock Vina. The grid box was centered on the active site of each target protein, and the docking parameters were set to default values with an exhaustiveness of 8. The top-scoring binding pose was selected for analysis.

-

Dataset Collection: A dataset of compounds with known antitrypanosomal activity against T. brucei rhodesiense and T. cruzi was compiled from the ChEMBL database.

-

Descriptor Calculation: A range of 2D and 3D molecular descriptors, including topological, electronic, and constitutional descriptors, were calculated for each compound in the dataset.

-

Model Building and Validation: A Random Forest regression model was built to correlate the molecular descriptors with the experimental pIC50 values.[3] The model was validated using a test set of compounds, demonstrating good predictive ability with an external Q² of 0.81.[3]

-

Prediction for Agent 8: The validated QSAR model was used to predict the pIC50 value of this compound based on its calculated molecular descriptors.

In Vitro Experimental Validation Protocols

-

Parasite Culture: Bloodstream form Trypanosoma brucei rhodesiense is cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.

-

Assay Procedure: The assay is performed in 96-well plates. Parasites are seeded at a density of 2 x 10⁴ cells/mL. This compound is added in a series of dilutions.

-

Resazurin Viability Assay: After 72 hours of incubation, resazurin solution is added to each well. The fluorescence is measured after a further 4-6 hours of incubation to determine cell viability.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curve.

-

Cell Culture: A mammalian cell line, such as L6 rat skeletal myoblasts, is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.

-

Assay Procedure: The assay is performed in 96-well plates. Cells are seeded at a density of 4 x 10⁴ cells/mL. This compound is added in a series of dilutions.

-

Resazurin Viability Assay: After 72 hours of incubation, resazurin solution is added to each well and fluorescence is measured to determine cell viability.

-

Data Analysis: The CC50 value, the concentration of the compound that is cytotoxic to 50% of the cells, is calculated. The selectivity index (SI) is determined by dividing the CC50 value by the antitrypanosomal IC50 value.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key signaling pathways targeted by antitrypanosomal agents and the typical workflow for in silico drug discovery.

Caption: In Silico Drug Discovery Workflow.

Caption: Trypanothione Metabolism Pathway.

Conclusion

The in silico analysis presented in this guide strongly suggests that this compound is a promising candidate for further development as a novel treatment for trypanosomal diseases. The predicted high binding affinity for key parasitic enzymes, particularly Farnesyl Diphosphate Synthase and Trypanothione Reductase, coupled with the favorable QSAR-predicted IC50 values, indicates a high likelihood of potent in vitro activity. The provided computational and experimental protocols offer a clear path forward for the validation and optimization of this lead compound. Further studies are warranted to confirm these in silico predictions and to evaluate the safety and efficacy of this compound in preclinical models.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Computational approaches for drug discovery against trypanosomatid-caused diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Predictive QSAR Models of 4-Thiazolidinones Antitrypanosomal Activity Using Modern Machine Learning Algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Complementary Quantitative Structure–Activity Relationship Models for the Antitrypanosomal Activity of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative Molecular Docking of Antitrypanosomal Natural Products into Multiple Trypanosoma brucei Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of 3D-QSAR and pharmacophoric models to design new anti- Trypanosoma cruzi agents based on 2-aryloxynaphthoquinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Early-Stage In Vitro Screening of Antitrypanosomal Agent 8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage in vitro screening cascade for a novel antitrypanosomal candidate, designated Agent 8. The document outlines detailed experimental protocols, presents key quantitative data in a structured format, and visualizes experimental workflows and potential mechanisms of action to facilitate a deeper understanding of the preliminary assessment of this compound.

Introduction

The search for new, effective, and safe chemotherapeutics against trypanosomatid parasites, the causative agents of Human African Trypanosomiasis (HAT) and Chagas disease, remains a global health priority.[1][2] Current treatments are often limited by toxicity, complex administration routes, and emerging drug resistance.[3] Phenotypic screening of compound libraries against whole parasites continues to be a successful approach for identifying novel antitrypanosomal agents.[2][4] This guide details the initial in vitro characterization of Antitrypanosomal Agent 8, a compound identified through such a screening campaign.

Data Presentation: Efficacy, Cytotoxicity, and Selectivity

The primary objective of the initial screening was to determine the potency of Agent 8 against the clinically relevant stages of Trypanosoma brucei and Trypanosoma cruzi and to assess its selectivity towards the parasite over a mammalian host cell line.

Table 1: In Vitro Efficacy of this compound against Trypanosoma Species

| Parasite Species | Life Cycle Stage | IC50 (µM) |

| Trypanosoma brucei brucei | Bloodstream Form | 0.87 |

| Trypanosoma cruzi | Amastigote (intracellular) | 1.24 |

| Trypanosoma cruzi | Trypomastigote | > 25 |

Table 2: Cytotoxicity and Selectivity Index of this compound

| Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI)* |

| Vero cells | Cytotoxicity | 45.3 | 36.5 |

*Selectivity Index (SI) was calculated as the ratio of the CC50 in the mammalian cell line to the IC50 against the intracellular amastigote form of T. cruzi.

Experimental Protocols

The following protocols detail the methodologies used to generate the data presented above.

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against the replicating bloodstream form of T. brucei.

-

Parasite Culture: Trypanosoma brucei brucei bloodstream forms are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 37°C in a 5% CO2 atmosphere.[5][6]

-

Assay Procedure:

-

A culture in the exponential growth phase is diluted to a final density of 5 x 10³ parasites/mL.

-

Serial dilutions of this compound are prepared in the assay medium. The final DMSO concentration should not exceed 0.5%.[5]

-

In a 96-well microplate, 196 µL of the parasite suspension is added to each well, followed by 4 µL of the diluted compound.

-

Plates are incubated for 48 hours at 37°C with 5% CO2.[5]

-

A resazurin-based reagent is added to each well, and the plates are incubated for an additional 24 hours.

-

Fluorescence is measured using a microplate reader (excitation 544 nm, emission 590 nm).

-

IC50 values are calculated from the dose-response curves using a suitable software package.[5]

-

This image-based assay quantifies the inhibitory effect of compounds on the intracellular replication of T. cruzi amastigotes.[7][8]

-

Cell and Parasite Culture: Vero cells are maintained in RPMI 1640 medium with 10% FBS.[7] Trypomastigotes of a reporter T. cruzi strain (e.g., expressing tdTomato fluorescent protein) are generated from infected Vero cell cultures.[7]

-

Assay Procedure:

-

Vero cells are seeded in 384-well imaging plates and allowed to adhere overnight.

-

The cells are then infected with trypomastigotes. After an incubation period to allow for invasion, extracellular parasites are washed away.

-

Serial dilutions of this compound are added to the wells.

-

Plates are incubated for 72 hours at 37°C with 5% CO2.

-

The plates are fixed and the nuclei of both the host cells and parasites are stained with a DNA dye (e.g., DAPI).

-

Plates are imaged using a high-content imaging system.

-

An automated image analysis algorithm is used to count the number of intracellular amastigotes per host cell.[4]

-

IC50 values are determined by plotting the percentage of parasite inhibition against the compound concentration.

-

This assay assesses the toxicity of the compound against a mammalian cell line to determine its selectivity.

-

Cell Culture: Vero cells are cultured in RPMI 1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 environment.

-

Assay Procedure:

-

Vero cells are seeded in 96-well plates and incubated overnight to allow for attachment.

-

The culture medium is replaced with fresh medium containing serial dilutions of this compound.

-

The plates are incubated for 72 hours.

-

Cell viability is assessed using a resazurin-based or similar metabolic assay.

-

The half-maximal cytotoxic concentration (CC50) is calculated from the resulting dose-response curve.

-

Mandatory Visualizations

Caption: Workflow for early-stage in vitro screening of antitrypanosomal compounds.

Several known antitrypanosomal drugs disrupt the parasite's unique mitochondrial functions or metabolic pathways.[9][10] Based on preliminary structural analysis (not detailed here), Agent 8 is hypothesized to interfere with the mitochondrial membrane potential.

Caption: Hypothesized mechanism of action for this compound.

Conclusion and Future Directions

This compound demonstrates potent activity against the bloodstream form of Trypanosoma brucei and the intracellular amastigote form of Trypanosoma cruzi. Importantly, it exhibits a favorable selectivity index, suggesting a potentially wider therapeutic window compared to host cell toxicity.

The presented data supports the progression of Agent 8 into the next phase of the drug discovery pipeline. Future studies will focus on elucidating its precise mechanism of action, exploring its efficacy in washout and time-to-kill assays, and evaluating its pharmacokinetic properties in preclinical models.[11] These investigations are crucial for validating its potential as a lead candidate for the development of a new treatment for trypanosomal diseases.

References

- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 2. Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High Throughput Screening for Anti–Trypanosoma cruzi Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening North American plant extracts in vitro against Trypanosoma brucei for discovery of new antitrypanosomal drug leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 8. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proposed Mechanism for the Antitrypanosomal Activity of Quercetin and Myricetin Isolated from Hypericum afrum Lam.: Phytochemistry, In Vitro Testing and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trypanocidal drugs: mechanisms, resistance and new targets | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 11. In Vitro Drug Efficacy Testing Against Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Enhancing In Vivo Solubility of Antitrypanosomal Agent 8

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility of Antitrypanosomal agent 8 for in vivo studies. The following information is curated to provide practical guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when formulating the poorly soluble this compound for in vivo studies?

A1: The initial approach involves a systematic screening of various pharmaceutically acceptable excipients and solvent systems. Key starting points include assessing the physicochemical properties of this compound, such as its pKa and logP, to guide the selection of an appropriate solubilization strategy. Common initial strategies involve the use of co-solvents, pH adjustment, and surfactants.[1][2][3] A tiered approach, starting with simpler methods before moving to more complex formulations, is often the most efficient.

Q2: How can I determine the most effective solubilization technique for my compound?

A2: A systematic approach involving parallel screening of multiple techniques is recommended. This can range from simple solvent systems to more complex formulations like solid dispersions or lipid-based systems. The choice of technique depends on the drug's properties, the required dose, and the route of administration.[2][4] For instance, ionizable compounds may benefit from pH adjustment or salt formation, while highly lipophilic compounds might be more amenable to lipid-based formulations.[5][6]

Q3: What are common pitfalls to avoid when developing a formulation for a poorly soluble compound?

A3: A common pitfall is focusing on a single solubilization method without exploring others. Another is neglecting the potential for the drug to precipitate upon dilution in aqueous physiological fluids, which can negate any initial solubility enhancement.[1] It's also crucial to consider the potential toxicity of the excipients used, especially for in vivo studies. Therefore, using the lowest effective concentration of any excipient is advisable.

Troubleshooting Guides

Issue 1: Agent 8 Precipitates Out of Solution Upon Dilution

-

Problem: The formulated solution of this compound appears clear initially but forms a precipitate when diluted with aqueous media (e.g., saline, PBS) for administration.

-

Potential Causes & Solutions:

| Potential Cause | Troubleshooting Step | Recommended Action |

| Supersaturation | The initial formulation creates a supersaturated solution that is not stable upon dilution. | Incorporate a precipitation inhibitor, such as a polymer (e.g., HPMC, PVP), into your formulation. These polymers can help maintain the drug in a supersaturated state for a longer period. |

| Co-solvent "Crashing Out" | The organic co-solvent concentration drops significantly upon dilution, causing the drug to precipitate. | Optimize the co-solvent blend to include a water-miscible solvent that improves the aqueous solubility of the drug even at lower concentrations. Consider using a surfactant to create a micellar solution.[2] |

| pH Shift | The pH of the formulation is altered upon dilution with a buffered aqueous solution, leading to a change in the ionization state and solubility of the drug. | Determine the pKa of this compound and use a buffer system in the formulation that can maintain the pH upon dilution.[1][2] |

Issue 2: Low and Variable Bioavailability in In Vivo Studies

-

Problem: Despite achieving a clear solution for dosing, the in vivo studies show low and inconsistent plasma concentrations of this compound.

-

Potential Causes & Solutions:

| Potential Cause | Troubleshooting Step | Recommended Action |

| In Vivo Precipitation | The drug is precipitating in the gastrointestinal tract or at the injection site, leading to poor absorption. | Consider advanced formulation strategies such as solid dispersions or lipid-based formulations (e.g., SEDDS) to maintain the drug in a solubilized state in vivo.[3][7][8] |

| Poor Permeability | The inherent permeability of the compound across biological membranes is low. | While formulation primarily addresses solubility, some lipid-based excipients can also enhance membrane permeability.[5][9] Consider including a permeation enhancer if appropriate for the route of administration. |

| First-Pass Metabolism | The drug is extensively metabolized in the liver before reaching systemic circulation. | Lipid-based formulations, particularly those containing long-chain fatty acids, can promote lymphatic uptake, thereby bypassing first-pass metabolism.[5][10] |

Experimental Protocols

Protocol 1: Co-solvent and Surfactant Screening for Solubility Enhancement

Objective: To determine the solubility of this compound in various co-solvent systems and surfactant solutions.

Materials:

-

This compound

-

Solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)

-

Surfactants: Tween® 80, Kolliphor® EL, Solutol® HS 15

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Vials, magnetic stirrer, analytical balance, HPLC-UV

Methodology:

-

Prepare stock solutions of surfactants in PBS at various concentrations (e.g., 1%, 5%, 10% w/v).

-

Prepare binary and ternary co-solvent mixtures (e.g., 50:50 Ethanol:PG, 40:40:20 Ethanol:PG:PEG 400).

-

Add an excess amount of this compound to a known volume (e.g., 1 mL) of each solvent system in a vial.

-

Seal the vials and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the samples to pellet the undissolved drug.

-

Carefully collect the supernatant and dilute it with an appropriate solvent.

-

Quantify the concentration of the dissolved drug using a validated HPLC-UV method.

Protocol 2: Preparation and Evaluation of a Solid Dispersion

Objective: To improve the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic polymer.

Materials:

-

This compound

-

Polymer: Polyvinylpyrrolidone (PVP) K30 or Hydroxypropyl Methylcellulose (HPMC) E5

-

Solvent: Dichloromethane or Methanol

-

Rotary evaporator, vacuum oven, dissolution testing apparatus, HPLC-UV

Methodology:

-

Dissolve both this compound and the polymer in the selected organic solvent in a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer ratio).

-

Remove the solvent using a rotary evaporator under reduced pressure to form a thin film.

-

Dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.

-

Gently grind the solid dispersion to obtain a fine powder.

-

Perform dissolution testing on the solid dispersion powder compared to the pure drug in a relevant dissolution medium (e.g., simulated gastric or intestinal fluid).

-

Analyze the samples at various time points using HPLC-UV to determine the drug release profile.

Quantitative Data Summary

The following tables summarize potential solubility improvements based on common formulation strategies. Note that these are illustrative examples, and actual results for this compound will vary.

Table 1: Solubility of a Model Poorly Soluble Compound in Various Vehicles

| Vehicle | Solubility (µg/mL) | Fold Increase (vs. Water) |

| Water | 0.5 | 1 |

| 20% Ethanol in Water | 25 | 50 |

| 40% PEG 400 in Water | 150 | 300 |

| 5% Tween® 80 in Water | 80 | 160 |

| 10% Kolliphor® EL in Water | 250 | 500 |

Table 2: Dissolution Rate Enhancement via Solid Dispersion

| Formulation | % Drug Dissolved at 30 min | Fold Increase in Dissolution Rate |

| Pure Drug | 5% | 1 |

| 1:3 Drug:PVP K30 Solid Dispersion | 65% | 13 |

| 1:5 Drug:HPMC E5 Solid Dispersion | 80% | 16 |

Visualizations

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. wjbphs.com [wjbphs.com]

- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]

- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 7. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]

- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]

Technical Support Center: Overcoming Resistance to Antitrypanosomal Agent 8 (Benzoxaboroles) in Trypanosomes

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Antitrypanosomal agent 8, a novel benzoxaborole-class compound, in their experiments with trypanosomes.

Troubleshooting Guide

This guide addresses common issues observed during the in vitro and in vivo evaluation of this compound and provides actionable steps to identify and overcome resistance.

| Observed Problem | Potential Cause | Recommended Action |

| Gradual increase in EC50 value of this compound over successive trypanosome cultures. | Development of resistance through target modification or altered drug metabolism. | 1. Sequence the CPSF3 gene: Look for mutations in the target protein, Cleavage and Polyadenylation Specificity Factor 3. 2. Quantify CPSF3 expression: Use qPCR to determine if overexpression of the target is occurring. A modest increase (e.g., 3-fold) can confer resistance.[1] 3. Perform metabolomic analysis: Compare the metabolic profile of resistant and sensitive strains to identify alterations in drug metabolism or efflux. |

| Sudden high-level resistance to this compound emerges in a culture. | If using a prodrug version of a benzoxaborole (e.g., AN11736), this could indicate a loss of the activating enzyme. | 1. Assess prodrug activation: If applicable, develop an assay to measure the conversion of the prodrug to its active form in cell lysates of both sensitive and resistant parasites. 2. Sequence candidate activating enzymes: For some benzoxaboroles, serine carboxypeptidases are responsible for activation.[2] Loss-of-function mutations in these enzymes can lead to high-level resistance. |

| Resistant trypanosomes show altered morphology or growth characteristics. | Resistance may be linked to a broader phenotypic change, such as a shift in the parasite's life-cycle stage gene expression program. | 1. Perform transcriptomic analysis (RNA-seq): Compare the gene expression profiles of resistant and sensitive strains. Look for upregulation of procyclic or stumpy-form specific genes.[3][4][5] 2. Analyze cell morphology: Use microscopy to document any changes in the shape, size, or motility of the resistant parasites. |

| Difficulty replicating published EC50 values for this compound. | Variations in experimental conditions or reagents. | 1. Standardize cell culture conditions: Ensure consistent use of media (e.g., HMI-11), serum batches, and cell densities.[2][3] 2. Verify drug concentration and stability: Confirm the concentration of your stock solution and check for any degradation. 3. Use a standardized EC50 protocol: Follow a validated protocol, such as the resazurin-based assay, with appropriate controls. |

| CRISPR-Cas9 editing of CPSF3 is inefficient or results in non-viable cells. | CPSF3 is an essential gene, and complete knockout will be lethal. | 1. Use a conditional knockdown system: Employ an inducible system (e.g., tetracycline-inducible) to study the effects of reduced CPSF3 expression. 2. Introduce specific point mutations: Instead of a knockout, use homology-directed repair to introduce specific mutations suspected of conferring resistance. |

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (benzoxaboroles)?

A1: this compound belongs to the benzoxaborole class of compounds. These agents target and inhibit the Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), a key enzyme involved in the processing of messenger RNA in trypanosomes.[1] Inhibition of CPSF3 disrupts gene expression, leading to parasite death.

Q2: What are the known mechanisms of resistance to this compound in trypanosomes?

A2: Several mechanisms of resistance have been identified:

-

Target overexpression: A modest increase in the expression of CPSF3 can lead to a proportional increase in the EC50 value.[1]

-

Impaired prodrug activation: For benzoxaboroles that are administered as prodrugs (e.g., AN11736), resistance can arise from the loss of function of the parasite enzymes, such as serine carboxypeptidases, that are required to convert the prodrug into its active form.[2]

-

Transcriptomic shifts: In vitro-selected acoziborole-resistant trypanosomes have been shown to undergo a change in their gene expression profile, resembling that of the procyclic or stumpy life-cycle stages, without a corresponding morphological change.[3][4][5] This suggests that a developmental adaptation can reduce drug efficacy.

Q3: Can resistance to this compound confer cross-resistance to other antitrypanosomal drugs?

A3: The relationship is complex. In one study, acoziborole-resistant lines showed increased resistance to the methyltransferase inhibitor sinefungin, but were hypersensitive to pentamidine and diminazene.[3][5] This suggests that the mechanism of resistance to this compound may not confer broad multidrug resistance and could even increase susceptibility to other classes of drugs.

Q4: How can I select for this compound-resistant trypanosomes in the laboratory?

A4: Resistant lines can be generated by continuous in vitro culture of trypanosomes in the presence of gradually increasing concentrations of the drug. The process typically starts at a sub-lethal concentration and the drug level is incrementally raised as the parasite population adapts.[3][6]

Q5: What are the key considerations for determining the EC50 of this compound?

A5: Accurate EC50 determination requires careful control of experimental variables. Key factors include the specific trypanosome strain used (e.g., Trypanosoma brucei Lister 427), the composition of the culture medium (HMI-11 is commonly used), the concentration of fetal bovine serum, the initial cell density, and the duration of drug exposure.[2] A standardized method, such as the resazurin-based viability assay, should be used for consistent results.[7][8][9][10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and resistance of benzoxaborole-class antitrypanosomal agents.

Table 1: In Vitro Efficacy of Benzoxaboroles against Trypanosoma brucei

| Compound | Trypanosome Strain | EC50 (nM) | Reference |

| Acoziborole (AN5568/SCYX-7158) | T. b. brucei Lister 427 | 250 | [10] |

| AN7973 | T. b. brucei | 20-80 | [11] |

| AN11736 | T. b. brucei | 0.3 | [12] |

| Pentamidine (control) | T. b. brucei | 2.5 | [13][14] |

| Suramin (control) | T. b. brucei | 27 | [13][14] |

| Melarsoprol (control) | T. b. brucei | 7 | [13][14] |

Table 2: Experimentally Induced Resistance to Benzoxaboroles in Trypanosoma brucei

| Resistance Mechanism | Compound | Fold Increase in EC50 | Reference |

| CPSF3 Overexpression | AN7973 | ~3 | [1] |

| In vitro selection | Acoziborole | ~25 | [10] |

| Loss of Carboxypeptidase (CBP) | AN11736 | >100 | [2] |

| AQP2/3 Knockout | Melarsoprol | >2 | [15] |

| AQP2/3 Knockout | Pentamidine | >15 | [15] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Selection of Acoziborole-Resistant Trypanosoma brucei

This protocol describes the generation of acoziborole-resistant T. brucei by continuous culture with incremental drug pressure.[3][6]

Materials:

-

Trypanosoma brucei bloodstream forms (e.g., Lister 427 strain)

-

HMI-11 medium supplemented with 10% fetal bovine serum (FBS)[2][3]

-

Acoziborole stock solution (in DMSO)

-

Cell culture flasks (T25)

-

Incubator at 37°C with 5% CO2

-

Hemocytometer or automated cell counter

Procedure:

-

Initiate a culture of wild-type T. brucei in HMI-11 medium. Maintain the cell density between 2 x 10^4 and 2 x 10^6 cells/mL.[3]

-

Determine the initial EC50 of acoziborole for the wild-type strain.

-

Start the selection by adding acoziborole to the culture at a concentration that is sub-lethal (e.g., the highest concentration at which the cells can still proliferate, approximately 170 nM for the Lister 427 strain).[3]

-

Monitor the cell growth daily. When the culture has adapted and is growing robustly at the current drug concentration, increase the concentration of acoziborole by a small increment (e.g., 1.2 to 1.5-fold).

-

Continue this process of incremental dose escalation. It may take several months to achieve a significant level of resistance.

-

Periodically, cryopreserve aliquots of the resistant cell line at different stages of selection.

-

Once a desired level of resistance is achieved, clone the resistant population by limiting dilution to obtain clonal lines for further characterization.

-

Maintain the resistant cell line in the continuous presence of the final selection concentration of acoziborole.

Protocol 2: EC50 Determination using a Resazurin-Based Assay

This protocol details the determination of the 50% effective concentration (EC50) of an antitrypanosomal compound.[7][8][9][10]

Materials:

-

Trypanosoma brucei culture

-

HMI-11 medium with 10% FBS

-

Test compound (e.g., Acoziborole)

-

96-well microtiter plates

-

Resazurin sodium salt solution (0.125 mg/mL in PBS)

-

Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)

Procedure:

-

Prepare a serial 2-fold dilution of the test compound in HMI-11 medium in a 96-well plate. Typically, 100 µL of medium is added to each well, and the compound is serially diluted across the plate. Leave some wells with medium only as a no-drug control.

-

Dilute the log-phase T. brucei culture to a final density of 2 x 10^4 cells/mL in HMI-11 medium.

-

Add 100 µL of the cell suspension to each well of the 96-well plate, resulting in a final cell density of 1 x 10^4 cells/mL.

-

Incubate the plate for 48 hours at 37°C with 5% CO2.

-

After 48 hours, add 20 µL of the resazurin solution to each well.

-

Incubate for an additional 24 hours.

-

Measure the fluorescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration relative to the no-drug control and plot the results to determine the EC50 value using a suitable software package (e.g., GraphPad Prism).

Visualizations

Diagram 1: Signaling Pathway of Benzoxaborole Action and Resistance

Caption: Mechanism of action of this compound and associated resistance pathways.

Diagram 2: Experimental Workflow for Investigating Benzoxaborole Resistance

Caption: A logical workflow for the investigation of resistance to this compound.

References

- 1. research.ed.ac.uk [research.ed.ac.uk]

- 2. Metabolomics Guides Rational Development of a Simplified Cell Culture Medium for Drug Screening against Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptional differentiation of Trypanosoma brucei during in vitro acquisition of resistance to acoziborole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptional differentiation of Trypanosoma brucei during in vitro acquisition of resistance to acoziborole | PLOS Neglected Tropical Diseases [journals.plos.org]

- 5. Transcriptional differentiation of Trypanosoma brucei during in vitro acquisition of resistance to acoziborole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of resazurin-based assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei rhodesiense strain STIB 900 for the identification of potential anti-trypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol to analyze the transmigration efficiency of T. brucei using an in vitro model of the blood-cerebrospinal fluid barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. orbi.uliege.be [orbi.uliege.be]

- 14. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 15. High-throughput decoding of anti-trypanosomal drug efficacy and resistance - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing the dosage and administration of Antitrypanosomal agent 8.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage and administration of the novel investigational compound, Antitrypanosomal agent 8.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: The precise mechanism of action for this compound is under investigation. However, preliminary studies suggest that it may act by disrupting essential parasitic processes. Potential targets, based on the activity of similar classes of compounds, could include inhibition of key enzymes in parasite metabolism, disruption of mitochondrial function, or interference with parasite DNA replication and cell division.[1][2][3][4] For example, some antitrypanosomal agents have been shown to inhibit mitosis or cytokinesis in trypanosomes.[4] Further mechanism-of-action studies are recommended to elucidate the specific pathway.

Q2: What are the recommended starting concentrations for in vitro assays?

A2: For initial in vitro screening, a common starting concentration for novel antitrypanosomal compounds is in the low micromolar (µM) range.[5][6] We recommend a serial dilution series to determine the 50% effective concentration (EC50). Based on published data for similar compounds, a starting range of 0.01 µM to 100 µM is advisable.[7][8]

Q3: How should I prepare this compound for in vivo administration?

A3: The solubility of the compound is a critical factor.[9][10][11] For many investigational antitrypanosomal agents, poor solubility can be a challenge.[9][10][11] It is recommended to first assess the solubility of this compound in common biocompatible solvents such as dimethyl sulfoxide (DMSO), followed by dilution in an appropriate vehicle like saline or a solution containing Tween 80 for intraperitoneal (i.p.) or oral (p.o.) administration.[12] The final concentration of the organic solvent should be kept to a minimum to avoid toxicity.

Q4: What are the common challenges encountered when working with this class of compounds?

A4: Researchers may encounter issues with compound solubility, in vivo toxicity at higher doses, and the development of drug resistance in parasite strains.[9][10][11] Poor bioavailability can also lead to discrepancies between in vitro potency and in vivo efficacy.[9][10][11] Careful formulation and dose-ranging studies are crucial to mitigate these challenges.

Troubleshooting Guides

In Vitro Assay Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Low in vitro activity | Compound precipitation due to poor solubility in culture media. | Prepare a higher concentration stock solution in DMSO and ensure the final DMSO concentration in the assay is below a toxic level (typically <0.5%). Visually inspect for precipitation. |

| Inappropriate assay conditions. | Optimize parasite density, incubation time, and readout method.[5][13] Ensure the parasite strain used has not developed resistance to similar compounds. | |

| High variability between replicates | Inconsistent cell seeding or compound dispensing. | Use calibrated pipettes and ensure a homogenous cell suspension before plating. |

| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity. | |

| Cytotoxicity to host cells | The compound may have off-target effects. | Determine the selectivity index (SI) by comparing the EC50 against the parasite with the cytotoxic concentration 50% (CC50) against a mammalian cell line (e.g., Vero, MRC-5).[9][14] A higher SI is desirable. |

In Vivo Study Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Lack of in vivo efficacy despite good in vitro activity | Poor pharmacokinetics (e.g., rapid metabolism, low bioavailability).[9][10][11] | Conduct pharmacokinetic studies to determine the compound's half-life and distribution. Consider alternative routes of administration or formulation strategies. |

| The compound may not cross the blood-brain barrier (for late-stage infections).[15] | Utilize a model for late-stage human African trypanosomiasis (HAT) to assess central nervous system (CNS) penetration.[16] | |

| Toxicity in animal models (e.g., weight loss, adverse reactions) | The administered dose is too high. | Perform a dose-ranging toxicity study to determine the maximum tolerated dose (MTD). Start with lower doses and escalate gradually.[8] |

| Vehicle-related toxicity. | Include a vehicle-only control group to assess the effects of the formulation components. | |

| Relapse of infection after initial clearance | Incomplete parasite clearance. | Extend the duration of treatment or consider a combination therapy approach. Monitor parasitemia for an extended period post-treatment.[16] |

Experimental Protocols

In Vitro Susceptibility Assay

This protocol is a general guideline for determining the EC50 of this compound against bloodstream form trypanosomes.

-

Parasite Culture: Culture bloodstream form Trypanosoma brucei in HMI-9 medium supplemented with 10% heat-inactivated fetal bovine serum at 37°C and 5% CO2.[15]

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in the culture medium to achieve the desired final concentrations.

-

Assay Setup: Seed a 96-well plate with parasites at a density of 2 x 10^4 cells/well. Add the diluted compound to the wells. Include a no-drug control and a positive control (e.g., suramin).

-

Incubation: Incubate the plate for 48 hours.

-

Readout: Add a viability reagent (e.g., resazurin-based) and incubate for an additional 24 hours. Measure the fluorescence or absorbance to determine parasite viability.

-

Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Efficacy in a Mouse Model of Acute Infection

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound.

-

Animal Model: Use Swiss Webster mice (or another appropriate strain).

-

Infection: Inoculate mice intraperitoneally (i.p.) with 1 x 10^5 bloodstream form trypanosomes.[15]

-

Treatment: Begin treatment 24 hours post-infection.[17] Administer this compound at various doses (e.g., 1, 5, 10, 25 mg/kg) via the desired route (e.g., i.p. or oral) once daily for 4-5 consecutive days.[14][18] Include a vehicle control group and a positive control group (e.g., diminazene aceturate).

-

Monitoring: Monitor parasitemia daily by examining a drop of tail blood under a microscope. Also, monitor the general health of the mice, including body weight.

-

Endpoint: The primary endpoint is the clearance of parasites from the blood. Mice are typically monitored for up to 60 days post-treatment to check for relapse.[15]

Visualizations

Caption: Workflow for the evaluation of this compound.

Caption: Potential mechanisms of action for this compound.

References

- 1. Insights into antitrypanosomal drug mode-of-action from cytology-based profiling | PLOS Neglected Tropical Diseases [journals.plos.org]

- 2. Proposed Mechanism for the Antitrypanosomal Activity of Quercetin and Myricetin Isolated from Hypericum afrum Lam.: Phytochemistry, In Vitro Testing and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trypanocidal drugs: mechanisms, resistance and new targets | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. Optimization and biological validation of an in vitro assay using the transfected Dm28c/pLacZ Trypanosoma cruzi strain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Class of Antitrypanosomal Agents Based on Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. obihiro.repo.nii.ac.jp [obihiro.repo.nii.ac.jp]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 13. ir.lib.uwo.ca [ir.lib.uwo.ca]

- 14. pubs.acs.org [pubs.acs.org]

- 15. In Vitro and In Vivo Activities of Trybizine Hydrochloride against Various Pathogenic Trypanosome Species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academicjournals.org [academicjournals.org]

- 18. journals.asm.org [journals.asm.org]

Technical Support Center: Synthesis and Purification of Novel Antitrypanosomal Agents

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of novel antitrypanosomal agents.

Frequently Asked Questions (FAQs)

Q1: My condensation reaction to form the core heterocyclic scaffold is resulting in a low yield. What are the potential causes and solutions?

A1: Low yields in condensation reactions for heterocyclic synthesis are common and can stem from several factors. Firstly, ensure all reagents and solvents are anhydrous, as trace amounts of water can hydrolyze starting materials or intermediates. Secondly, optimize the reaction temperature and time; some condensations require prolonged heating, while others may degrade at high temperatures. Consider a different catalyst or base, as the pKa and steric bulk can significantly influence reaction efficiency. Finally, incomplete reaction or the formation of side products may be the issue. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q2: I am observing multiple spots on my TLC after the initial synthesis, indicating a mixture of products. How can I minimize side product formation?

A2: The formation of multiple products suggests either side reactions or degradation of the desired product. To minimize side reactions, consider lowering the reaction temperature or using a more selective catalyst. Protecting groups may be necessary for sensitive functional groups on your starting materials. If the product is unstable under the reaction conditions, reducing the reaction time is crucial. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side products.

Q3: During purification by column chromatography, my compound is streaking on the column and I am getting poor separation. What can I do to improve this?

A3: Streaking on a chromatography column is often due to issues with solubility or interaction with the stationary phase. Ensure your compound is fully dissolved in the loading solvent before applying it to the column. If the compound is highly polar, it may be interacting too strongly with the silica gel. In this case, you can try using a more polar solvent system or adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. Alternatively, consider using a different stationary phase, such as alumina or reverse-phase silica.

Q4: My purified antitrypanosomal agent shows residual solvent peaks in the NMR spectrum. How can I effectively remove them?

A4: Residual solvents can often be removed by drying the sample under high vacuum for an extended period, sometimes with gentle heating if the compound is thermally stable. If that fails, co-evaporation with a solvent in which your compound is soluble but the residual solvent is not can be effective. For example, dissolving the sample in a small amount of dichloromethane and then evaporating it can help remove residual ethyl acetate. Lyophilization (freeze-drying) from a suitable solvent like water or dioxane can also be an effective method for removing non-volatile solvents.

Troubleshooting Guides

Low Product Yield

| Symptom | Possible Cause | Suggested Solution |

| Low yield with significant starting material remaining | Incomplete reaction | Increase reaction time and/or temperature. Check catalyst activity. |

| Low yield with multiple side products | Non-optimal reaction conditions | Lower the reaction temperature. Use a more selective catalyst or reagent. |

| Low yield after purification | Product loss during work-up or chromatography | Optimize extraction and chromatography conditions. Ensure the product is not degrading on the column. |

Purification Challenges

| Symptom | Possible Cause | Suggested Solution |

| Compound streaks on TLC/column | Compound is too polar or insoluble in the eluent. | Use a more polar eluent system. Add a modifier (e.g., triethylamine, acetic acid). Pre-adsorb the crude material onto silica gel before loading. |

| Poor separation of product and impurities | Inappropriate solvent system. | Perform a systematic TLC solvent screen to find an optimal eluent mixture that provides good separation (ΔRf > 0.2). |

| Product decomposes on the silica gel column | Compound is sensitive to the acidic nature of silica gel. | Use a neutral stationary phase like alumina or deactivated silica gel. Alternatively, use reverse-phase chromatography. |

Experimental Protocols

General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction

-

To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the coupling partner (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the anhydrous solvent (e.g., dioxane, 10 mL) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (monitor by TLC).

-

After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

General Procedure for Purification by Flash Column Chromatography

-

Prepare a slurry of silica gel in the initial, least polar eluent.

-

Pack a glass column with the slurry, ensuring no air bubbles are trapped.

-

Dissolve the crude product in a minimal amount of the appropriate solvent and pre-adsorb it onto a small amount of silica gel.

-

Load the dried, pre-adsorbed sample onto the top of the packed column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified compound.

Visualizations

Caption: A generalized workflow for the synthesis and purification of a novel antitrypanosomal agent.

Caption: A decision tree for troubleshooting low yield and purity issues in synthesis.

Technical Support Center: Antitrypanosomal Agent Development

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to mitigate the cytotoxicity of antitrypanosomal agents. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My lead antitrypanosomal agent shows high cytotoxicity against mammalian cell lines. What are the primary strategies to reduce its toxicity while maintaining efficacy?

A1: There are two main approaches to reduce the cytotoxicity of a promising antitrypanosomal agent:

-

Chemical Modification (Analogue Synthesis): This involves synthesizing derivatives of your lead compound to improve its selectivity. By altering specific functional groups, you can often decrease binding to mammalian cellular targets while preserving or enhancing affinity for trypanosomal targets. This is a common strategy in medicinal chemistry to optimize a drug's therapeutic index.[1][2][3]

-

Formulation Strategies: Encapsulating your agent in a drug delivery system, such as liposomes or nanoparticles, can modify its pharmacokinetic profile and reduce systemic toxicity.[4][5][6][7] These formulations can alter drug distribution, leading to lower peak plasma concentrations, which may be associated with reduced toxic effects.[8]

Q2: How does chemical modification help in reducing cytotoxicity?

A2: Chemical modification aims to improve the selectivity of the compound for the parasite over the host cells. For instance, replacing a functional group that is crucial for binding to a human enzyme but not the parasite's orthologous enzyme can significantly reduce cytotoxicity. Structure-Activity Relationship (SAR) studies are essential to guide these modifications. For example, replacing a phenyl group with a pyridine moiety in the triazolopyrimidine class of proteasome inhibitors improved solubility and created a molecule with better cytotoxicity.[3]

Q3: What are liposomes and how can they decrease the toxicity of my compound?

A3: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. By encapsulating a drug, liposomes can:

-

Alter Biodistribution: Prevent the drug from accumulating in sensitive tissues.

-

Reduce Peak Plasma Concentrations: Provide a sustained release of the drug, avoiding high initial concentrations that can be toxic.

-

Enhance Targeting: While not an inherent property of all liposomes, they can be modified with ligands to target them to specific cells or tissues.

Liposomal formulations have been successfully used to reduce the toxicity of various drugs, including antifungal and anticancer agents.[4][6][7]

Troubleshooting Guide

Problem: I have synthesized several analogues of my lead compound, but they have all lost their antitrypanosomal activity.

| Possible Cause | Suggested Solution |

| The modified functional group is essential for binding to the trypanosomal target. | Review the mechanism of action of your compound class. If known, use molecular modeling to predict which parts of the molecule are critical for activity. Plan modifications on peripheral parts of the molecule that are less likely to be involved in target binding. |

| The new analogues have poor solubility or cell permeability. | Characterize the physicochemical properties of your new compounds. Consider modifications that improve solubility without compromising the pharmacophore. |

Problem: My liposomal formulation is not reducing the cytotoxicity of my agent.

| Possible Cause | Suggested Solution |

| The drug is rapidly leaking from the liposomes. | Optimize the lipid composition of your liposomes to better retain the drug. The choice of phospholipids and the inclusion of cholesterol can affect membrane fluidity and drug retention. |

| The liposomal formulation is not stable in vitro. | Characterize the stability of your formulation in culture media. Consider PEGylation (coating with polyethylene glycol) to increase stability. |

| The cytotoxicity is not related to high peak concentrations but rather to off-target effects that are not mitigated by the formulation. | In this case, a formulation strategy alone may not be sufficient. A combination of chemical modification and formulation may be necessary. |

Data on Cytotoxicity and Efficacy of Antitrypanosomal Agents

Table 1: Effect of Chemical Modification on Triazolopyrimidine Proteasome Inhibitors

| Compound | T. b. brucei EC50 (nM) | HepG2 Cytotoxicity EC50 (nM) | Selectivity Index (HepG2/T.b.b) |

| GNF3849 | < 70 | Cytotoxic (specific value not provided) | - |

| GNF6702 | < 70 | Less cytotoxic than GNF3849 | Improved |

| NITD689 | 30 | Non-cytotoxic profile | Improved |

Data extracted from a study on anti-trypanosomal proteasome inhibitors, demonstrating that medicinal chemistry optimization can lead to compounds with a better cytotoxicity profile.[3]

Table 2: Antitrypanosomal Activity and Cytotoxicity of Flavonoids

| Compound | T. b. rhodesiense IC50 (µg/mL) | L6 Cell Cytotoxicity IC50 (µg/mL) | Selectivity Index (L6/T.b.r) |

| 7,8-dihydroxyflavone | 0.068 | > 90 | > 1323 |

| 3-hydroxyflavone | 0.5 | 39.4 | 78.8 |

| Rhamnetin | 0.5 | > 90 | > 180 |

| Fisetin | 0.6 | 13.9 | 23.2 |

| Luteolin | 0.8 | 15.6 | 19.5 |

| Quercetin | 1.0 | 4.8 | 4.8 |

This table showcases the varying levels of antitrypanosomal activity and cytotoxicity among different flavonoid compounds, highlighting the importance of the chemical structure.[9]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13]

Materials:

-

Mammalian cell line (e.g., HeLa, HepG2, or L6 cells)

-

Complete cell culture medium

-

96-well plates

-

Test compound (antitrypanosomal agent)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-